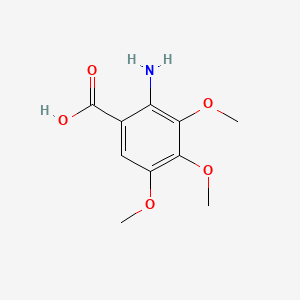

2-Amino-3,4,5-trimethoxybenzoic acid

Beschreibung

Historical Context and Significance of Trimethoxybenzoic Acid Derivatives in Organic Synthesis

The study of benzoic acid and its derivatives has been a cornerstone of organic chemistry since its discovery in the 16th century. The introduction of methoxy (B1213986) groups to the benzoic acid scaffold, creating trimethoxybenzoic acid isomers, marked a significant step in the exploration of structure-activity relationships. One of the most notable isomers, 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid, has historical importance as it can be isolated from eucalyptus oil. geetauniversity.edu.in These derivatives of benzoic acid are recognized for their diverse pharmacological activities and serve as crucial intermediates and starting materials for the synthesis of various heterocyclic compounds. geetauniversity.edu.in

In the mid-20th century, the 3,4,5-trimethoxybenzoyl group gained prominence due to its presence in the molecular structure of reserpine, an alkaloid with significant effects on the central nervous system. This discovery spurred synthetic efforts to create esters and other derivatives of 3,4,5-trimethoxybenzoic acid in the quest for new therapeutic agents with similar or improved properties. The synthesis of these derivatives has often involved the use of 3,4,5-trimethoxybenzoyl chloride as a key reagent. The overarching goal has been to develop novel molecules with potential applications in medicine, highlighting the enduring significance of the trimethoxybenzoic acid core in synthetic organic chemistry.

Structural Features and Chemical Versatility in Pharmaceutical and Biochemical Research

2-Amino-3,4,5-trimethoxybenzoic acid is a multifaceted compound characterized by a benzoic acid backbone substituted with an amino group at the ortho position and three methoxy groups at the 3, 4, and 5 positions. This specific arrangement of an electron-donating amino group and three electron-donating methoxy groups on the aromatic ring influences the molecule's electronic properties and reactivity. The presence of these functional groups provides multiple sites for chemical modification, making it a versatile building block in the synthesis of more complex molecules. chemimpex.com

The compound's structure lends itself to a variety of applications in pharmaceutical and biochemical research. It serves as a key intermediate in the development of pharmaceutical agents, with a particular focus on those targeting neurological disorders. chemimpex.com The ability to modify its structure allows for the fine-tuning of therapeutic efficacy and can lead to compounds with reduced side effects. chemimpex.com In biochemical research, it is utilized in studies concerning enzyme inhibition and receptor binding, which are crucial for understanding cellular processes and identifying potential therapeutic targets. chemimpex.com Furthermore, its scaffold is employed in the synthesis of natural products, which is a vital area for the discovery of new drugs. chemimpex.com

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₅ |

| Molecular Weight | 227.21 g/mol |

| CAS Number | 61948-85-4 |

| Melting Point | 137-141 °C |

| IUPAC Name | This compound |

| Synonyms | 3,4,5-Trimethoxyanthranilic acid |

| SMILES | COc1cc(C(O)=O)c(N)c(OC)c1OC |

| InChI Key | JSHSRQCOCMIIPA-UHFFFAOYSA-N |

Overview of Research Directions and Scope within Academic Chemistry

Current academic research continues to explore the potential of this compound and its derivatives across various disciplines of chemistry. A significant area of investigation is its application as a scaffold in medicinal chemistry to develop novel therapeutic agents. Researchers are actively designing and synthesizing new derivatives to probe their biological activities, including antibacterial and anticancer properties. For instance, derivatives of the isomeric 3,4,5-trimethoxybenzoic acid have shown antibacterial activity against S. aureus. medchemexpress.com

In the field of organic synthesis, this compound is valued as a versatile starting material. Its functional groups allow for its incorporation into a wide range of molecular architectures. It is particularly useful in the construction of heterocyclic compounds and as a component in peptide synthesis. sigmaaldrich.com The ongoing research in this area focuses on developing efficient synthetic methodologies and expanding the library of accessible compounds for biological screening.

Furthermore, there is growing interest in the material science applications of trimethoxybenzoic acid derivatives. Their unique electronic and structural properties are being explored for the development of new functional materials. The ability to form stable complexes and polymers makes them candidates for various advanced applications. The continued exploration of this compound and its analogues in academic laboratories is expected to uncover new fundamental chemical principles and practical applications.

| Research Area | Specific Applications |

| Pharmaceutical Development | Intermediate for synthesizing agents targeting neurological disorders. chemimpex.com |

| Biochemical Research | Used in studies of enzyme inhibition and receptor binding. chemimpex.com |

| Natural Product Synthesis | A building block for creating complex molecules found in nature. chemimpex.com |

| Organic Synthesis | A versatile starting material for a variety of organic compounds, including use in peptide synthesis. sigmaaldrich.com |

| Agrochemicals | Potential for developing new herbicides and pesticides. chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHSRQCOCMIIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210983 | |

| Record name | 3,4,5-Trimethoxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-85-4 | |

| Record name | 2-Amino-3,4,5-trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061948854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61948-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trimethoxyanthranilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR8F65J27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Amino-3,4,5-trimethoxybenzoic Acid

Traditional synthetic pathways to this compound have been well-documented, typically involving multi-step processes that begin with simpler, functionalized aromatic compounds.

A comprehensive synthetic route starts with gallic acid (3,4,5-trihydroxybenzoic acid), a readily available natural product. globalresearchonline.netsemanticscholar.org This multi-step approach involves the following key transformations:

Methylation: The three hydroxyl groups of gallic acid are methylated to form 3,4,5-trimethoxybenzoic acid. globalresearchonline.net This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521). globalresearchonline.netprepchem.com

Esterification: The resulting 3,4,5-trimethoxybenzoic acid is often converted to its methyl ester, methyl 3,4,5-trimethoxybenzoate (B1228286), to facilitate subsequent reactions. patsnap.com

Nitration: The methyl 3,4,5-trimethoxybenzoate is then subjected to nitration to introduce a nitro group at the C2 position of the benzene (B151609) ring, yielding methyl 2-nitro-3,4,5-trimethoxybenzoate.

Hydrolysis and Reduction: Finally, the nitro ester intermediate can be hydrolyzed to 2-nitro-3,4,5-trimethoxybenzoic acid, which is then reduced to the final product, this compound. Alternatively, the nitro group can be reduced first, followed by hydrolysis of the ester.

This pathway highlights a versatile approach, building complexity from a simple, bio-based precursor. nih.gov

The synthesis of the key intermediate, methyl 2-nitro-3,4,5-trimethoxybenzoate, is a critical step in several routes to the final product. The process typically begins with methyl 3,4,5-trimethoxybenzoate. Nitration is carried out using a nitrating agent, which is commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.org The reaction conditions, particularly temperature, must be carefully controlled to ensure the selective introduction of the nitro group at the position ortho to the carboxylate group, which is activated by the electron-donating methoxy (B1213986) groups. orgsyn.org The resulting product is a stable, crystalline solid that can be isolated and purified before proceeding to the next synthetic step. thermofisher.comthermofisher.com

Table 1: Properties of the Intermediate Methyl 2-nitro-3,4,5-trimethoxybenzoate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5081-42-5 | thermofisher.comscbt.com |

| Molecular Formula | C₁₁H₁₃NO₇ | thermofisher.comscbt.com |

| Molecular Weight | 271.22 g/mol | scbt.com |

| Appearance | White to cream or pale yellow crystalline powder | thermofisher.com |

| Melting Point | 66-70 °C | thermofisher.com |

The conversion of the methyl ester intermediate to the corresponding carboxylic acid is accomplished through hydrolysis. This reaction is typically performed under basic conditions, a process known as saponification. globalresearchonline.net The ester, methyl 2-nitro-3,4,5-trimethoxybenzoate, is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemicalbook.comchemspider.com The reaction mixture is often heated under reflux to ensure complete conversion. chemspider.com After the hydrolysis is complete, the resulting solution contains the sodium or potassium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt, causing the free carboxylic acid, 2-nitro-3,4,5-trimethoxybenzoic acid, to precipitate out of the solution. chemspider.com The solid product can then be collected by filtration.

Table 2: Typical Conditions for Ester Hydrolysis

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | chemicalbook.comchemspider.com |

| Solvent | Water, often with a co-solvent like Methanol (B129727) or Ethanol | chemspider.com |

| Temperature | Heated to reflux (e.g., 50-70 °C) | chemicalbook.com |

| Final Step | Acidification with HCl to precipitate the product | chemspider.com |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of producing this compound, these principles are applied primarily to the reduction of the nitro group.

Catalytic hydrogenation stands out as a preferred method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile, typically producing water as the only byproduct. almacgroup.com This technique involves reacting the nitro-substituted precursor with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com

Key aspects of this process include:

Catalysts: Palladium on an activated carbon support (Pd/C) is a highly effective and commonly used catalyst for this transformation. chemicalbook.commdpi.com Other noble metal catalysts, such as those based on platinum, can also be employed. google.com

Reaction Conditions: The reaction is typically run in a solvent at elevated temperature and pressure to facilitate the reaction between the solid catalyst, gaseous hydrogen, and dissolved substrate. chemicalbook.comgoogle.com The pH of the reaction medium can be adjusted to optimize the reaction rate and product isolation. chemicalbook.comgoogle.com

Green Chemistry Innovations:

Catalytic Transfer Hydrogenation (CTH): To avoid the risks associated with handling high-pressure hydrogen gas, CTH offers a safer alternative. This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate, which decomposes in situ to provide hydrogen for the reduction. mdpi.comnih.gov This can even be performed under solvent-free mechanochemical (ball milling) conditions, further enhancing its green credentials. mdpi.comnih.gov

Continuous-Flow Reactors: Moving from traditional batch reactors to continuous-flow systems offers significant advantages in safety, temperature control, and scalability. almacgroup.com For nitro reductions, a packed-bed reactor containing the catalyst allows the substrate solution to be continuously passed through, resulting in a more efficient and safer process with minimal byproducts. almacgroup.com

Table 3: Comparison of Hydrogenation Methods

| Method | Hydrogen Source | Key Advantages | Reference |

|---|---|---|---|

| Conventional Catalytic Hydrogenation | Hydrogen Gas (H₂) | High efficiency, clean byproducts (water) | almacgroup.comgoogle.com |

| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate, Formic Acid | Avoids high-pressure H₂ gas, milder conditions | mdpi.comnih.gov |

| Mechanochemical CTH | Ammonium Formate | Solvent-free, enhanced safety | mdpi.comnih.gov |

| Continuous-Flow Hydrogenation | Hydrogen Gas (H₂) | Improved safety, scalability, and process control | almacgroup.com |

Alternative Reductants and Reaction Conditions

The synthesis of this compound from its corresponding nitro precursor, 2-Nitro-3,4,5-trimethoxybenzoic acid, is a critical reduction reaction. While classical methods often employ reagents like tin or iron in acidic media, or direct catalytic hydrogenation with H₂ gas over palladium or platinum, alternative methodologies offer advantages in terms of selectivity, safety, and ease of operation.

One significant class of alternatives is catalytic transfer hydrogenation (CTH) . This technique avoids the use of flammable hydrogen gas and high-pressure equipment. Instead, a hydrogen donor molecule, such as hydrazine, ammonium formate, or cyclohexene, is used in the presence of a metal catalyst. Palladium-on-carbon (Pd/C) is a commonly used catalyst for CTH, providing high yields under milder conditions.

Another approach involves the use of sodium dithionite (B78146) (Na₂S₂O₄). This inorganic reductant is effective for the reduction of aromatic nitro compounds in aqueous or mixed aqueous-organic solvent systems. The reaction is typically performed under neutral or slightly alkaline conditions and offers a good alternative when acidic conditions need to be avoided.

Metallic reductants beyond simple iron or tin filings have also been explored. For instance, zinc dust in the presence of ammonium chloride or acetic acid can efficiently reduce the nitro group. Similarly, indium-mediated reductions in the presence of ammonium chloride have been shown to be effective for a range of nitroarenes, often with high chemoselectivity.

The choice of reductant and conditions can be tailored based on the presence of other functional groups in the molecule to avoid undesired side reactions.

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including the precursors and derivatives of this compound. Research efforts focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

A key area of improvement is in the synthesis of the trimethoxylated aromatic ring itself. The precursor, 3,4,5-trimethoxybenzoic acid, is often prepared from gallic acid via methylation. Traditionally, this methylation uses toxic and hazardous reagents like dimethyl sulfate. A greener alternative involves the use of dimethyl carbonate (DMC) as a methylating agent. google.com DMC is a non-toxic, environmentally benign reagent that produces methanol and carbon dioxide as byproducts. One patented method describes the synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid and dimethyl carbonate using potassium carbonate as a catalyst and N,N-dimethylformamide (DMF) as a solvent, achieving a yield of over 95%. google.com

Furthermore, the choice of solvents plays a crucial role in the sustainability of a synthetic process. Recent studies on the derivatization of similar structures, such as hydroxycinnamic acids, highlight the use of greener solvents like ethyl acetate (B1210297) and acetone (B3395972) for coupling reactions to form amides and esters. researchgate.net These solvents are less toxic and more environmentally friendly than chlorinated solvents or high-boiling point aprotic polar solvents like DMF. researchgate.netpatsnap.com The development of catalytic systems, such as using immobilized enzymes or acid catalysts for esterification and amidation, also contributes to more sustainable pathways by simplifying purification and allowing for catalyst recycling. researchgate.net

Reactivity and Derivatization of the this compound Moiety

The chemical character of this compound is defined by its three primary functional regions: the carboxylic acid group, the aromatic amine, and the electron-rich trimethoxyphenyl ring. This trifunctional nature allows for a wide array of selective chemical transformations.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a prime site for derivatization, enabling the synthesis of esters and amides, which are prevalent structures in pharmaceuticals and other biologically active molecules.

Ester derivatives of this compound can be prepared through several established methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach.

Alternative activation methods avoid the use of harsh halogenating agents. For example, coupling agents used in amide synthesis, such as carbodiimides (e.g., DCC, EDC), can also facilitate ester formation in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Acyl Halide Formation | 3,4,5-trimethoxybenzoic acid, Thionyl Halide (e.g., SOCl₂), Catalyst (e.g., DMF) | Forms a highly reactive acyl halide intermediate. Useful for subsequent reaction with less reactive alcohols. | google.com |

| Alkylation of Halogenated Esters | 3,4,5-trimethoxybenzoyl chloride, Halogenated alcohol (e.g., 2-chloroethanol), Secondary Amine, K₂CO₃ | A two-step route to basic esters, advantageous when the corresponding aminoalcohol is not readily available. | cdnsciencepub.com |

| One-Step Synthesis from Gallic Acid | Gallic acid, Chloromethane, K₂CO₃, DMF | An efficient one-pot method to produce the methyl ester derivative. | google.com |

The formation of an amide bond between the carboxylic acid of this compound and an amine is a cornerstone reaction, particularly given the compound's use in peptide synthesis. sigmaaldrich.com This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net

A wide variety of modern coupling reagents are employed for this purpose, offering high efficiency, mild reaction conditions, and suppression of side reactions like racemization. researchgate.net These reagents are broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium). luxembourg-bio.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic activators. They are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form active esters, which improve coupling efficiency and minimize racemization. luxembourg-bio.com

Onium Salts: These are generally considered more effective than carbodiimide-based methods. luxembourg-bio.com Examples include:

Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly efficient coupling reagents that react with the carboxylic acid to form an activated species in situ. luxembourg-bio.com

Phosphonium Salts: PyBOP and PyAOP are also widely used, particularly for hindered couplings. luxembourg-bio.com

A typical procedure involves dissolving the benzoic acid derivative in a suitable solvent (e.g., THF, DMF), adding the coupling reagent and a non-nucleophilic base (e.g., DIEA, TEA), followed by the addition of the amine component. nih.govmdpi.com This methodology has been successfully used to synthesize amide derivatives of 3,4,5-trimethoxybenzoic acid with various amines. nih.govmdpi.com The presence of the 2-amino group on the ring requires that it be protected (e.g., with a Boc or Fmoc group) before coupling to prevent self-polymerization, especially in the context of peptide synthesis.

| Reagent Class | Example Reagent (Abbreviation) | Typical Base | Application Notes | Reference |

|---|---|---|---|---|

| Carbodiimide | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | - (often used with HOBt) | General purpose, water-soluble byproducts. | researchgate.net |

| Aminium/Uronium Salt | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIEA (N,N-Diisopropylethylamine) | Highly efficient, low racemization, standard for difficult couplings. | luxembourg-bio.com |

| Aminium/Uronium Salt | TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) | TEA (Triethylamine) | Effective for synthesizing benzamide (B126) derivatives. | nih.govmdpi.com |

| Phosphonium Salt | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIEA | Useful for solid-phase peptide synthesis and cyclization reactions. | luxembourg-bio.com |

Reactions at the Aromatic Amine Position

The aromatic amine group (-NH₂) is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. numberanalytics.com It also functions as a nucleophile, allowing for a range of chemical transformations directly at the nitrogen atom. slideshare.net

Common reactions involving the amine functionality include:

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic steps.

Alkylation and Arylation: Primary aromatic amines can react with alkyl halides to form secondary and tertiary amines. However, over-alkylation is a common issue. slideshare.net

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl), converts the primary aromatic amine into a diazonium salt (-N₂⁺Cl⁻) at low temperatures. This intermediate is highly versatile and can undergo various subsequent reactions:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Replacement by -OH: Heating the diazonium salt in water.

Azo Coupling: Reaction with an activated aromatic compound (e.g., phenol, aniline) to form brightly colored azo compounds. numberanalytics.com This is a key reaction for producing dyes. numberanalytics.com

In the context of this compound, the powerful electron-donating effect of the amino group strongly activates the aromatic ring for electrophilic aromatic substitution. numberanalytics.com The incoming electrophile is directed to the positions ortho and para to the amine. In this specific molecule, the position para to the amine (position 5) is already substituted with a methoxy group. The position ortho to the amine (position 1) is substituted with the carboxylic acid. Therefore, electrophilic attack is most likely to occur at the remaining ortho position (position 6). However, the steric hindrance from the adjacent methoxy and carboxylic acid groups may influence the regioselectivity and feasibility of such reactions.

Reactivity of Methoxy Groups in Substituted Benzoic Acids

The -I effect arises from the higher electronegativity of the oxygen atom compared to the carbon atom, which pulls electron density away from the benzene ring through the sigma bond. stackexchange.comvaia.com This effect deactivates the ring towards electrophilic attack and increases the acidity of the benzoic acid. libretexts.org

Conversely, the +R effect involves the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring. stackexchange.com This effect increases the electron density on the ring, particularly at the ortho and para positions. vaia.com This electron donation destabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid, thereby making the acid less acidic. libretexts.orgquora.com

In the case of methoxy-substituted benzoic acids, the resonance effect (+R) is generally stronger and outweighs the inductive effect (-I). stackexchange.com Therefore, methoxy groups are considered net electron-donating groups, which decrease the acidity of benzoic acid. libretexts.orgquora.com For this compound, the methoxy group at the C4 position (para to the carboxyl group) has a strong +R effect, significantly decreasing acidity. The methoxy groups at C3 (meta) and C5 (meta) exert a weaker +R effect but still contribute their -I effect. The additional presence of the electron-donating amino group at C2 further decreases the acidity. This makes the compound a weaker acid compared to unsubstituted benzoic acid.

Table 3: Effect of Methoxy Substituent on the Acidity of Benzoic Acid

| Compound | pKₐ | Effect of Substituent on Acidity | Citation |

|---|---|---|---|

| Benzoic Acid | 4.20 | Reference | libretexts.org |

| p-Methoxybenzoic Acid | 4.47 | Decreases acidity (Electron-donating) | stackexchange.com |

| m-Methoxybenzoic Acid | 4.09 | Increases acidity (Inductive effect dominates) | stackexchange.com |

Compound Index

Applications in Medicinal Chemistry and Drug Discovery

2-Amino-3,4,5-trimethoxybenzoic Acid as a Core Scaffold for Bioactive Molecule Synthesis

The intrinsic chemical properties of this compound make it a valuable building block in synthetic organic chemistry. chemimpex.comchemicalbook.com Its structure can be strategically modified to develop a wide array of derivatives with tailored biological activities.

This compound is a key raw material and intermediate in the synthesis of diverse pharmaceutical agents. chemimpex.comchemicalbook.com Its framework is integral to the development of compounds aimed at treating neurological disorders and is also employed in the synthesis of certain natural products. chemimpex.com The related compound, 3,4,5-trimethoxybenzoic acid, can be converted into its acid halide form, which also serves as a crucial intermediate for pharmaceuticals and other organic chemicals. google.com The core structure is a frequent subject of biochemical research, particularly in studies investigating enzyme inhibition and receptor binding, which are essential for identifying potential therapeutic targets and developing lead compounds. chemimpex.com

The true potential of this compound is realized in its role as a scaffold for designing and synthesizing derivatives with specific pharmacological actions. Medicinal chemists modify its structure to create novel molecules with enhanced therapeutic properties. For example, a series of 2-amino-3,4,5-trimethoxybenzophenone analogues were synthesized to act as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov

Other synthetic strategies include:

The creation of hydroxyl amides from 3,4,5-trimethoxybenzoic acid to explore activities like acetylcholinesterase (AChE) inhibition and antimicrobial effects. scielo.br

The development of derivatives designed to function as efflux pump inhibitors (EPIs), which can help reverse antimicrobial resistance in bacteria. nih.govmdpi.com

The synthesis of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives as a new class of antimitotic agents. nih.gov

The generation of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine hybrids as potential antiproliferative agents. nih.gov

These examples underscore the adaptability of the this compound scaffold in generating a multitude of compounds for targeted therapeutic applications. nih.gov

Specific Therapeutic Area Investigations

Research into derivatives of this compound has yielded promising candidates in several key therapeutic areas, most notably in oncology, anti-inflammatory medicine, and infectious diseases.

The trimethoxyphenyl moiety is a critical pharmacophore found in several potent antitumor agents that target microtubules. Derivatives of this compound have been extensively studied for their anticancer potential.

A notable study focused on 2-amino-3,4,5-trimethoxybenzophenone analogues, which were found to be excellent inhibitors of tubulin polymerization by targeting the colchicine (B1669291) binding site. nih.gov The lead compound from this series demonstrated remarkable antiproliferative activity against a variety of human cancer cell lines, with potency comparable to the well-known agent combretastatin (B1194345) A-4. nih.gov

Similarly, a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives were synthesized and evaluated as antimitotic agents. nih.gov The most promising compound in this class inhibited cancer cell growth with IC₅₀ values in the low nanomolar range and also acted by binding to the colchicine site on tubulin. nih.gov Further research into 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives also identified compounds with significant cytostatic activity against various cancer cell lines in the National Cancer Institute's NCI-60 screening. nih.gov

| Derivative Class | Mechanism of Action | Key Findings (IC₅₀ / GI Values) | Reference |

|---|---|---|---|

| 2-Amino-3,4,5-trimethoxybenzophenones | Tubulin Polymerization Inhibition | IC₅₀ values of 7-16 nM against various human cancer cell lines. | nih.gov |

| 2-Amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridines | Tubulin Polymerization Inhibition | IC₅₀ values of 25-90 nM against a panel of four cancer cell lines. | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidines | Antiproliferative / Kinase Inhibition (Predicted) | Compound 4b showed 86.28% growth inhibition (GI) against NSCL cancer cell line HOP-92. | nih.gov |

The scaffold of this compound is also utilized in the development of novel anti-inflammatory agents. chemimpex.com Research has shown that conjugating a 3,4,5-trimethoxybenzyl moiety to existing non-steroidal anti-inflammatory drugs (NSAIDs) can significantly enhance their activity. nih.gov

In one study, derivatives of ibuprofen (B1674241) and ketoprofen (B1673614) were synthesized by linking them to 3,4,5-trimethoxybenzyl alcohol via an amino acid linker. These new compounds were found to be more potent anti-inflammatory agents than their parent drugs in an in vivo model of carrageenan-induced inflammation. nih.gov The derivatives also showed enhanced inhibition of the COX-2 enzyme, a key target in inflammation. nih.gov While it is an isomer, research on 2,4,5-Trimethoxybenzoic acid has shown it can inhibit inflammatory responses by blocking the activation of NF-κB and STAT signaling pathways, further highlighting the potential of this chemical class. medchemexpress.com

| Parent NSAID | Derivative | In Vivo Edema Reduction (%) | In Vitro COX-2 Inhibition (%) | Reference |

|---|---|---|---|---|

| Ibuprofen (36% reduction) | Ibuprofen Derivative (21 ) | 67% | 67% (vs. 46% for Ibuprofen) | nih.gov |

| Ketoprofen (47% reduction) | Ketoprofen Derivative (16 ) | 91% | 94% (vs. 49% for Ketoprofen) | nih.gov |

Synthetic efforts have focused on creating new molecules with direct antimicrobial action or with the ability to overcome resistance mechanisms. In one such study, hydroxyl amides of 3,4,5-trimethoxybenzoic acid were synthesized and tested against a panel of bacteria and fungi. scielo.br While most showed limited activity, one of the synthesized compounds was found to be selectively active against the yeast Candida albicans. scielo.br

Another innovative approach involves designing derivatives that act as efflux pump inhibitors (EPIs). nih.gov Efflux pumps are proteins that bacteria use to expel antibiotics, leading to drug resistance. By inhibiting these pumps, derivatives of trimethoxybenzoic acid can potentially restore the effectiveness of existing antibiotics. Studies have investigated a series of these derivatives for their ability to work in synergy with common antibiotics against resistant bacterial strains. nih.gov Research on related 2-aminobenzoic acid derivatives has also demonstrated strong antibiofilm activity against ocular clinical isolates of C. albicans, suggesting a broad potential for this class of compounds in fighting fungal infections. mdpi.com

| Derivative Class | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|

| Hydroxyl amides of 3,4,5-trimethoxybenzoic acid | Candida albicans | One derivative (7 ) showed selective activity against C. albicans. | scielo.br |

| Trimethoxybenzoic acid derivatives | Resistant Bacteria (e.g., S. aureus) | Investigated as potential efflux pump inhibitors to restore antibiotic efficacy. | nih.gov |

| 2-Aminobenzoic acid derivatives | Candida albicans (ocular isolate) | Demonstrated promising antifungal and antibiofilm activities. | mdpi.com |

Antiviral and Other Pharmacological Activities

While research into the direct antiviral properties of this compound is specific, the broader class of trimethoxybenzoyl derivatives has shown promise in various pharmacological applications. For instance, derivatives of the structurally related 3,4,5-trimethoxycinnamic acid (TMCA) have been investigated for a range of medicinal properties, including antiviral, antitumor, and anti-inflammatory activities. nih.gov One notable example is the TMCA ester derivative, Rescinnamine, which has demonstrated inhibitory effects against the SARS-coronavirus. nih.gov

In the context of other pharmacological activities, derivatives of this compound have been explored as potent antimitotic agents. A series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer therapy. nih.gov These compounds combine structural features from other known tubulin inhibitors. nih.gov Furthermore, derivatives of 3,4,5-trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors in bacteria, which could help in overcoming multidrug resistance. mdpi.comnih.gov Studies have shown that certain trimethoxybenzoic acid derivatives can inhibit efflux pumps in bacteria such as Salmonella enterica and Staphylococcus aureus. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features responsible for their pharmacological effects.

SAR studies on various derivatives have revealed critical insights into the influence of substituent modifications. For a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the 3′,4′,5′-trimethoxyphenyl group was identified as a crucial structural requirement for their activity as tubulin polymerization inhibitors. nih.gov The study indicated that modifications at the 3-position of the benzo[b]furan skeleton significantly impacted activity. For instance, the presence of a 3-dimethylamino group showed high potency, suggesting that an intramolecular hydrogen bond from an unsubstituted 3-amino group was not essential for activity. nih.gov Furthermore, the position of a methoxy (B1213986) group on the benzo[b]furan ring was found to be critical, with a methoxy group at the C-6 position yielding the most active compound. nih.gov Shifting this group to the C-4, C-5, or C-7 positions led to a decrease in potency. nih.gov

In another study focusing on 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[b]pyridines, the nature of the substituent at the N6-position of the tetrahydropyridine (B1245486) nucleus was found to be a key determinant of antimitotic activity. nih.gov The most promising compound in this series was 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine, which exhibited potent inhibition of cancer cell growth. nih.gov Any increase in the length or size of the alkyl chain at this position resulted in reduced activity. nih.gov

For trimethoxybenzoic acid derivatives acting as efflux pump inhibitors, SAR studies highlighted the importance of the trimethoxybenzoic acid moiety for inhibitory activity. mdpi.comnih.gov The presence of an aromatic moiety linked by an aliphatic chain to the trimethoxybenzoic acid, along with two secondary amines, were features predicted to enhance docking scores and biological activity. mdpi.com

Table 1: SAR Highlights for this compound Derivatives

| Derivative Class | Key Structural Feature for Activity | Impact of Modification |

|---|---|---|

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | 3′,4′,5′-trimethoxyphenyl group | Position of methoxy group on the benzo[b]furan ring is critical; C-6 position is optimal. nih.gov |

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-tetrahydrothieno[b]pyridines | Substituent at the N6-position | Increasing alkyl chain length/size at N6 reduces activity. nih.gov |

The three-dimensional conformation of this compound derivatives and their interactions with biological targets are fundamental to their mechanism of action. Spectroscopic studies on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin (BSA) revealed that the formation of a complex is the primary mechanism of fluorescence quenching of BSA. nih.gov Thermodynamic analysis indicated that electrostatic interactions play a significant role in stabilizing this complex. nih.gov

In the context of antimitotic agents, the binding of derivatives to tubulin is a key event. The 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine has been shown to interact strongly with tubulin by binding to the colchicine site. nih.gov Computational molecular modeling has been employed to understand the binding interactions of various ligands with their target enzymes. For instance, the analysis of docking profiles can provide valuable information on how a ligand binds within the active site of a protein, highlighting key amino acid residues involved in the interaction. researchgate.net

Drug Design Principles and Computational Approaches in Derivative Development

The development of novel derivatives of this compound is increasingly guided by rational drug design principles and sophisticated computational methods. These approaches facilitate the identification and optimization of lead compounds.

Both ligand-based and structure-based drug design (LBDD and SBDD) strategies are employed in the development of new therapeutic agents. nih.gov LBDD is utilized when the three-dimensional structure of the biological target is unknown, relying on the knowledge of molecules that bind to the target to develop a pharmacophore model. nih.gov Conversely, SBDD leverages the known 3D structure of the target protein, often determined through techniques like X-ray crystallography or NMR spectroscopy, to design inhibitors that fit into the binding site. nih.govnih.gov

In the development of inhibitors for targets like 5-lipoxygenase (5-LOX), where the crystal structure was not always available, LBDD approaches such as quantitative structure-activity relationship (QSAR) studies have been predominant. nih.gov However, with the increasing availability of protein crystal structures, SBDD is becoming more common. nih.govnih.gov For example, the design of selective PKMYT1 inhibitors involved a structure-based approach using the X-ray cocrystal structure of the target protein to guide the synthesis of potent and selective 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. mdpi.comnih.gov For instance, molecular docking studies were performed on a series of trimethoxybenzoic acid and gallic acid derivatives to investigate their potential as bacterial efflux pump inhibitors. mdpi.comnih.gov The docking scores helped in identifying derivatives with the highest potential for further experimental testing. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can be used to assess the stability of the binding and to understand the conformational changes that may occur upon ligand binding. nih.gov For example, MD simulations have been used to study the dynamical structure of DNA oligomers, providing detailed information on their structural fluctuations. nih.gov While not directly on this compound derivatives, these techniques are broadly applicable in drug design. The combination of molecular docking and MD simulations offers a powerful tool for the rational design of new and more effective derivatives of this compound for various therapeutic applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Rescinnamine |

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan |

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine |

| 3,4,5-trimethoxybenzoic acid |

| 2-amino-[1,1'-biphenyl]-3-carboxamide |

| Gallic acid |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 2-Amino-3,4,5-trimethoxybenzoic acid. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a polysubstituted benzene (B151609) derivative like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. fishersci.commedchemexpress.com

Studies on similar substituted benzoic acids demonstrate that the positions and nature of substituents significantly influence the electronic properties. scielo.org.za The amino group (-NH2) at the 2-position and the three methoxy (B1213986) groups (-OCH3) at the 3, 4, and 5-positions are all electron-donating groups. Their collective effect would be an increase in the electron density of the aromatic ring. This increased electron density would, in turn, affect the acidity of the carboxylic acid group. Generally, electron-donating groups decrease the acidity of benzoic acids by destabilizing the conjugate base. biosynsis.com However, the ortho-amino group can also participate in intramolecular hydrogen bonding with the carboxylic acid group, which can influence its acidity and conformation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be centered on the carboxylic acid group and the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. fishersci.com

Table 1: Predicted Electronic Properties from DFT (Analogous Systems) This table is predictive and based on studies of similar molecules, not direct experimental or computational data for this compound.

| Property | Predicted Trend/Value | Basis of Prediction |

|---|---|---|

| HOMO Energy | Relatively High | Presence of multiple electron-donating groups. |

| LUMO Energy | Relatively Low | Electron-withdrawing nature of the carboxylic acid group. |

| HOMO-LUMO Gap | Relatively Small | Combined effect of donor and acceptor groups enhancing charge transfer character. fishersci.com |

| Dipole Moment | Significant | Asymmetric distribution of polar functional groups. |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MESP would show a region of high negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid and the nitrogen of the amino group, making these sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens of the amino group would exhibit positive potential (blue), indicating their role as hydrogen bond donors. The aromatic ring itself would show a complex potential surface influenced by the interplay of the various substituents. This analysis is crucial for understanding intermolecular interactions and the molecule's reactivity patterns.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound is governed by a network of intermolecular interactions that dictate how the molecules arrange themselves in a crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing. bohrium.com The electron-rich nature of the benzene ring, due to the presence of the amino and methoxy substituents, would influence the geometry of these stacking interactions. Studies on substituted benzenes have shown that such interactions contribute significantly to the stability of the crystal structure. nih.gov The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions would ultimately determine the final crystal packing arrangement. Research on 2,6-dibromo-3,4,5-trimethoxybenzoic acid has shown that steric hindrance can prevent the formation of dimeric structures, leading to catemeric chains of hydrogen-bonded molecules, a possibility that could also be considered for the 2-amino derivative. nih.gov

While specific studies on the crystal growth of this compound are not available, research on related aminobenzoic acids provides a framework for understanding this process. The rate of crystal growth is influenced by factors such as supersaturation, temperature, and the solvent used. For polymorphic substances like many aminobenzoic acids, the solvent can play a crucial role in determining which crystalline form nucleates and grows. ucl.ac.uk

Predictive modeling of crystal growth often involves a combination of computational fluid dynamics to understand solvent effects and molecular modeling to analyze the interactions at the crystal surface. By understanding the strength and geometry of the intermolecular interactions, it is possible to predict the likely crystal morphology. For instance, strong hydrogen-bonded chains in one direction could lead to the growth of needle-like crystals.

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple substituents on the benzene ring and the rotatable bonds associated with the carboxylic acid and methoxy groups mean that this compound can adopt several conformations. Conformational analysis, often performed using computational methods, seeks to identify the most stable (lowest energy) conformations of the molecule. A key conformational feature would be the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Steric hindrance from the ortho-amino group and any intramolecular hydrogen bonding would significantly influence this angle. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in solution or in the solid state. By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule, the stability of different conformers, and the dynamics of intermolecular interactions like hydrogen bonding. nih.gov For example, MD simulations could explore the formation and breaking of hydrogen bonds between the solute and solvent molecules, providing insight into its solubility and aggregation behavior in different media. ucl.ac.uk

Prediction of Reactivity and Selectivity in Organic Reactions

Key Reactivity Descriptors:

The following table outlines key quantum chemical descriptors that are typically calculated to predict reactivity. These values are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability of a molecule. Higher values indicate a better nucleophile. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability of a molecule. Lower values indicate a better electrophile. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the HOMO. actascientific.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the LUMO. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in the electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering due to maximal electron flow between a donor and an acceptor. actascientific.com |

Analysis of Related Substituted Benzoic Acids:

To illustrate the application of these principles, computational data for a related molecule, 4-(carboxyamino)-benzoic acid, is presented below. These calculations were performed using the B3LYP/6-311G basis set.

| Quantum Chemical Descriptor | Calculated Value |

| EHOMO | -6.82 eV |

| ELUMO | -1.82 eV |

| Energy Gap (ΔE) | 5.0 eV |

| Ionization Potential (I) | 6.82 eV |

| Electron Affinity (A) | 1.82 eV |

Data sourced from a study on 4-(carboxyamino)-benzoic acid. actascientific.com

The calculated energy gap of 5.0 eV for 4-(carboxyamino)-benzoic acid suggests a stable molecular structure. actascientific.com The ionization potential indicates the energy required to remove an electron from the molecule. actascientific.com

Predicting Sites of Reactivity:

For this compound, the presence of both an electron-donating amino group (-NH2) and electron-donating methoxy groups (-OCH3), along with an electron-withdrawing carboxylic acid group (-COOH), creates a complex electronic environment.

Nucleophilic Character: The amino group and the methoxy groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to their locations. This enhanced electron density, reflected in the HOMO distribution, suggests that these sites would be prone to attack by electrophiles. The nitrogen atom of the amino group, with its lone pair of electrons, is also a primary nucleophilic site. nih.gov

Electrophilic Character: The carboxylic acid group withdraws electron density from the aromatic ring. The LUMO is often localized on this part of the molecule, indicating that the carbonyl carbon is a potential site for nucleophilic attack.

Computational methods like Mulliken charge analysis and Molecular Electrostatic Potential (MEP) maps are also employed to visualize the electron distribution and predict reactive sites. In a MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) highlight electron-poor areas that are targets for nucleophiles.

While specific calculated values for this compound are not available, the established methodologies of computational chemistry provide a robust framework for predicting its reactivity and guiding synthetic efforts.

Analytical Methodologies for 2 Amino 3,4,5 Trimethoxybenzoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Amino-3,4,5-trimethoxybenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic proton, the methoxy (B1213986) groups, the amine group, and the carboxylic acid proton. The single aromatic proton (H-6) would appear as a singlet, influenced by the surrounding electron-donating groups. The three methoxy groups may have slightly different chemical shifts. The protons of the amino group (NH₂) and the carboxylic acid group (-COOH) are expected to appear as broad singlets, and their positions can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would be expected to show ten distinct signals, one for each carbon atom, including the carbonyl carbon of the carboxylic acid, the six carbons of the benzene (B151609) ring, and the three carbons of the methoxy groups. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (amino and methoxy). For instance, the ¹³C NMR spectral data for the related 3,4,5-trimethoxybenzoic acid shows signals for the methoxy groups around 56-61 ppm, aromatic carbons between 107-154 ppm, and the carboxylic carbon around 167 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Proton | ~6.0-7.0 | Singlet | H-6 |

| Methoxy Protons | ~3.8-4.0 | Singlet(s) | -OCH₃ |

| Amino Protons | Variable (Broad) | Singlet | -NH₂ |

| Carboxylic Acid Proton | Variable (Broad, >10) | Singlet | -COOH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl Carbon | ~167-170 | C=O | |

| Aromatic Carbons | ~105-155 | C1-C6 | |

| Methoxy Carbons | ~56-62 | -OCH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. nist.gov The spectrum for the related compound 3,4,5-trimethoxybenzoic acid also provides a useful comparison for the vibrations associated with the trimethoxy-substituted benzene ring and the carboxylic acid group. researchgate.netresearchgate.netchemicalbook.com

Key vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The carboxylic acid hydroxyl group (-OH) exhibits a very broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching bands.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid gives a strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-ether C-O stretching of the methoxy groups results in strong bands, typically around 1000-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (Broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680-1710 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Ether (-O-CH₃) | C-O Stretch | 1000-1300 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₃NO₅, corresponding to a molecular weight of approximately 227.21 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 227. nist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Electrospray ionization (ESI-MS), a soft ionization technique, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 228.

The fragmentation pattern can also provide structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule (-18 Da), a methoxy group (-31 Da), or the carboxylic acid group (-45 Da).

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Technique |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₃NO₅⁺ | 227 | EI-MS |

| [M+H]⁺ | C₁₀H₁₄NO₅⁺ | 228 | ESI-MS |

| [M-H₂O]⁺ | C₁₀H₁₁NO₄⁺ | 209 | EI-MS |

| [M-OCH₃]⁺ | C₉H₁₀NO₄⁺ | 196 | EI-MS |

| [M-COOH]⁺ | C₉H₁₂NO₃⁺ | 182 | EI-MS |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is useful for analyzing compounds with chromophores, such as aromatic rings. The benzene ring in this compound acts as a chromophore. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. google.com In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. Due to differences in polarity, the starting material, intermediates, and the final product will travel up the plate at different rates, resulting in distinct spots. The spots can be visualized under UV light or by using a staining agent. By comparing the spots of the reaction mixture to those of the pure starting material and product, the progress of the reaction can be effectively monitored. For benzoic acid derivatives, common mobile phase systems include mixtures of ethyl acetate (B1210297) and petroleum ether or hexane (B92381). google.com

Table 4: Example TLC System for Monitoring Reactions of Benzoic Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate / Petroleum Ether (e.g., 1:1 v/v) google.com |

| Visualization | UV lamp (254 nm) or chemical stain (e.g., iodine) |

| Application | Monitor disappearance of starting material and appearance of product. |

Column Chromatography Techniques

Column chromatography is a fundamental purification technique used to isolate this compound and its derivatives from reaction mixtures and impurities. The separation is based on the differential adsorption of the compounds onto a stationary phase as a mobile phase is passed through the column.

For compounds like this compound, which possess both polar (amino and carboxylic acid) and non-polar (methoxy groups, benzene ring) functionalities, silica gel is a commonly used stationary phase. The polarity of the mobile phase is a critical parameter that is optimized to achieve effective separation. A mobile phase of insufficient polarity will result in the compound strongly adsorbing to the silica gel, leading to slow or no elution. Conversely, a highly polar mobile phase will cause the compound to elute too quickly, resulting in poor separation from other components.

While a specific, universally adopted mobile phase for this compound is not extensively documented in publicly available literature, typical solvent systems for related aromatic amino acids on silica gel include mixtures of non-polar and polar solvents. For instance, gradients of ethyl acetate in hexane or dichloromethane (B109758) in methanol (B129727) are often employed. The acidic and basic nature of the target compound may also necessitate the addition of small amounts of acetic acid or triethylamine (B128534) to the mobile phase to improve peak shape and separation efficiency by suppressing ionization. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify fractions containing the purified product.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the quantitative analysis and purity assessment of this compound. This technique offers high resolution, sensitivity, and reproducibility. Commercial suppliers of this compound often state purities of ≥97% or ≥98%, as determined by HPLC, indicating the existence of established analytical methods. jk-sci.comfishersci.comlaboratoriumdiscounter.nl

A plausible HPLC method for the quantitative analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing the retention time and peak shape. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric benzene ring.

Below is an interactive data table illustrating a hypothetical, yet typical, set of HPLC parameters for the quantitative analysis of this compound, based on methods for related compounds.

| Parameter | Value |

| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time (Approx.) | 4.5 min |

This table represents a typical HPLC method for a compound of this nature and is for illustrative purposes.

Crystallographic Studies and Solid-State Characterization

The solid-state structure of a compound provides definitive information about its molecular geometry, conformation, and intermolecular interactions. These details are crucial for understanding its physical properties and how it interacts with other molecules.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, numerous crystallographic studies have been conducted on closely related substituted benzoic acids. mdpi.comresearchgate.net These studies reveal common structural motifs, such as the formation of hydrogen-bonded dimers through the carboxylic acid groups. In the case of this compound, it is expected that the crystal structure would be significantly influenced by hydrogen bonding involving both the carboxylic acid and the amino groups, as well as by the steric and electronic effects of the three methoxy substituents.

A hypothetical crystallographic data table for this compound is presented below, based on typical values for substituted benzoic acid derivatives. This table illustrates the type of information that would be obtained from an SCXRD analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1075 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.405 |

This table contains hypothetical data for illustrative purposes, as a published crystal structure for this compound was not found.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 2-Amino-3,4,5-trimethoxybenzoic acid, research is ongoing to refine existing synthetic pathways and discover novel ones.

Current synthetic strategies often begin with gallic acid. mdpi.org A typical route involves the etherification and esterification of gallic acid, followed by nitration, hydrolysis, and finally, a reduction step to yield the desired this compound. mdpi.org One documented method for the reduction of the intermediate, 2-nitro-3,4,5-trimethoxybenzoic acid, utilizes tin (Sn) powder and concentrated hydrochloric acid. mdpi.org Another approach involves the saponification of the corresponding methyl ester to obtain the acid. google.comgoogleapis.com

Future research is focused on developing more efficient, environmentally friendly, and cost-effective synthetic routes. This includes the exploration of novel catalytic systems that can improve reaction yields, reduce reaction times, and minimize the generation of hazardous waste. For instance, the use of catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is a common method for reducing nitro groups and could be optimized for this specific synthesis. nih.govresearchgate.net The goal is to create streamlined processes that make this compound more accessible for various research and industrial applications.

The compound itself serves as a critical starting material for more complex molecules. For example, it is a key intermediate in the synthesis of novel 2-substituted-4-amino-6,7,8-trialkoxyquinazolines, which have shown potential as potent antihypertensive agents. google.comgoogleapis.com It is also used to create diarylsulfonamide inhibitors targeting Leishmania infantum. nih.govresearchgate.net The synthesis of these derivatives involves reacting this compound with reagents like 4-methoxybenzenesulfonyl chloride in the presence of pyridine. nih.govresearchgate.net

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS RN | 61948-85-4 cas.orgslideshare.net |

| Molecular Formula | C₁₀H₁₃NO₅ cas.orgslideshare.net |

| InChIKey | JSHSRQCOCMIIPA-UHFFFAOYSA-N cas.org |

Application in Materials Science and Polymer Chemistry

The unique structural features of this compound, including its aromatic ring, amino group, and carboxylic acid function, make it an intriguing candidate for applications in materials science and polymer chemistry. The presence of multiple reactive sites allows it to serve as a versatile monomer or building block for the synthesis of novel polymers and functional materials. bldpharm.com

Future research in this area could explore the incorporation of this compound into polymer backbones to impart specific properties. For example, the trimethoxy-substituted benzene (B151609) ring can influence the electronic and optical properties of a material, potentially leading to applications in organic electronics or as optical materials. The amino and carboxylic acid groups provide handles for polymerization reactions, such as the formation of polyamides or polyesters.

The potential for creating materials with tailored characteristics, such as thermal stability, specific conductivity, or aggregation-induced emission properties, is a significant driver for this research direction. bldpharm.com By systematically modifying the structure of the monomer and controlling the polymerization process, scientists can aim to develop new materials for a wide range of advanced applications.

Expanded Scope in Chemoinformatics and Scaffold-Based Drug Discovery

Chemoinformatics and scaffold-based drug discovery are powerful tools for identifying and optimizing new therapeutic agents. The this compound structure serves as a valuable scaffold that can be systematically modified to create libraries of related compounds for biological screening. google.com

This approach has been successfully applied in the design of new diarylsulfonamide inhibitors of Leishmania infantum, the parasite responsible for visceral leishmaniasis. researchgate.net In this research, a library of compounds was synthesized, starting from scaffolds including this compound, to explore the structure-activity relationships (SAR) and identify potent and selective inhibitors against the parasite's tubulin. nih.govresearchgate.net

The future of this field lies in expanding the use of chemoinformatic tools to explore a wider range of biological targets. By analyzing large datasets of chemical structures and biological activities, researchers can identify new opportunities for using the this compound scaffold to develop drugs for various diseases. google.com Its use has been noted in patent literature concerning the development of small cationic antimicrobial peptides and compounds for modulating CXCR3 functions, highlighting its versatility as a foundational structure in medicinal chemistry. google.comgoogle.comgoogle.com

Advanced Computational Modeling for Predictive Chemistry and Biology

Advanced computational modeling is revolutionizing chemical and biological research by enabling scientists to predict the properties and behavior of molecules before they are synthesized. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this regard.